

# Technical Support Center: Sodium Oxalate as a Primary Standard

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## Compound of Interest

Compound Name: sodium oxalic acid

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium oxalate as a primary standard in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is sodium oxalate and why is it used as a primary standard?

Sodium oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ ) is the sodium salt of oxalic acid. It is a white, crystalline solid that is stable, non-hygroscopic under normal conditions, and can be obtained in high purity. These properties make it an excellent primary standard for standardizing strong oxidizing agents, most notably potassium permanganate ( $\text{KMnO}_4$ ) solutions.<sup>[1]</sup>

Q2: What is the underlying reaction when standardizing potassium permanganate with sodium oxalate?

In an acidic solution (typically sulfuric acid), potassium permanganate oxidizes sodium oxalate to carbon dioxide, while the permanganate ion ( $\text{MnO}_4^-$ ) is reduced to manganese(II) ion ( $\text{Mn}^{2+}$ ). The reaction is autocatalytic, meaning the  $\text{Mn}^{2+}$  product catalyzes the reaction.<sup>[2][3]</sup>

The balanced chemical equation is:  $5 \text{Na}_2\text{C}_2\text{O}_4 + 2 \text{KMnO}_4 + 8 \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 5 \text{Na}_2\text{SO}_4 + 2 \text{MnSO}_4 + 10 \text{CO}_2 + 8 \text{H}_2\text{O}$

Q3: Why is the titration performed at an elevated temperature?

The reaction between permanganate and oxalate is slow at room temperature.[4][5] Heating the sodium oxalate solution to 60-90°C increases the reaction rate, ensuring a sharp and timely endpoint.[2][6]

Q4: Does sodium oxalate require drying before use?

While sodium oxalate is not significantly hygroscopic under normal humidity, it is best practice to dry it at 105-110°C for a few hours and cool it in a desiccator before use to ensure the highest accuracy.[7] For routine work where the highest precision is not required, using it without drying may be acceptable if it has been stored in a tightly sealed container.[8]

## Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of sodium oxalate as a primary standard.

### Problem 1: Inaccurate or Inconsistent Titration Results

Symptoms:

- Poor reproducibility of titration endpoints.
- Calculated molarity of the titrant is significantly different from the expected value.

Possible Causes and Solutions:

Possible Cause	Solution
Impure Sodium Oxalate	Use ACS reagent grade or a certified reference material (CRM) from a reputable supplier like NIST.[9][10] Check the certificate of analysis for purity and impurity levels.
Hygroscopicity	Although not highly hygroscopic, moisture absorption can occur at high humidity. Dry the sodium oxalate at 105-110°C for at least 2 hours and cool in a desiccator before weighing.[7]
Improper Titration Temperature	The reaction is slow at room temperature. Heat the acidified oxalate solution to 80-90°C before starting the titration and ensure the temperature remains above 60°C throughout.[2][6]
Incorrect Titration Rate	Adding the permanganate solution too quickly can lead to the formation of manganese dioxide (a brown precipitate) and inaccurate results. Add the titrant slowly, especially near the endpoint, allowing each drop to be completely decolorized before adding the next.[2]
Decomposition of Sodium Oxalate	Do not overheat the sodium oxalate during drying (above 250°C) as it can decompose into sodium carbonate.[7]
Decomposition of Permanganate Solution	Potassium permanganate solutions are unstable and can decompose in the presence of light or organic matter. Store the solution in a dark bottle and filter it before use to remove any manganese dioxide precipitate.

## Problem 2: A Brown Precipitate Forms During Titration

Symptom:

- A brown solid (manganese dioxide,  $\text{MnO}_2$ ) appears in the titration flask.

## Possible Causes and Solutions:

Possible Cause	Solution
Insufficient Acid	The reduction of permanganate to $\text{Mn}^{2+}$ requires a strongly acidic medium. Ensure an adequate amount of sulfuric acid is added to the sodium oxalate solution before titration.
Localized High Concentration of Permanganate	If the permanganate solution is added too quickly, it can react with the $\text{Mn}^{2+}$ ions formed to produce $\text{MnO}_2$ . Add the titrant slowly with constant stirring. <a href="#">[11]</a>
Titration Temperature is Too Low	A low temperature slows down the primary reaction, which can favor the formation of $\text{MnO}_2$ . Maintain the temperature above $60^\circ\text{C}$ . <a href="#">[6]</a>

## Problem 3: Fading or Unstable Endpoint

## Symptom:

- The pink endpoint color disappears after a short period.

## Possible Causes and Solutions:

Possible Cause	Solution
Presence of Organic Impurities	Organic impurities in the water or glassware can be oxidized by the excess permanganate, causing the pink color to fade. Use distilled or deionized water and ensure all glassware is thoroughly cleaned.
Reaction with $Mn^{2+}$	At the endpoint, the excess permanganate can slowly react with the $Mn^{2+}$ ions produced during the titration. A stable pink color that persists for about 30 seconds is generally considered the endpoint. <a href="#">[11]</a>
Photodecomposition of Permanganate	Exposure to light can cause the permanganate to decompose. Perform the titration in a well-lit area but avoid direct sunlight.

## Data Presentation

### Table 1: Hygroscopicity of Sodium Oxalate

Comprehensive quantitative data on the hygroscopicity of sodium oxalate at various relative humidity (RH) levels is limited in publicly available literature. However, the following information provides some guidance:

Condition	Moisture Absorption	Reference
Exposure to "air over water" for 3 days	0.009%	<a href="#">[12]</a>
Storage in a "moist atmosphere" (unspecified RH)	0.38% to 0.50% (for 5g samples)	<a href="#">[12]</a>
General characteristic	Not appreciably hygroscopic, except at very high humidity	<a href="#">[8]</a>

Recommendation: To minimize errors due to moisture, always dry sodium oxalate at 105-110°C for 2 hours and cool in a desiccator before use for high-accuracy work.[\[7\]](#)

## Table 2: Stability of Sodium Oxalate Solutions

Aqueous solutions of sodium oxalate are not recommended for long-term storage as a primary standard.

Storage Condition	Observation	Recommendation	Reference
Boiling	No significant decomposition	Solutions can be heated for dissolution without decomposition.	[12]
Storage in glass containers	Can slowly attack glass, leading to a precipitate of calcium oxalate	Prepare solutions fresh. If storage is necessary, use paraffin-lined or plastic bottles.	[12]
Exposure to sunlight	Potential for decomposition	Store solutions in the dark.	[12]

## Table 3: Typical Impurity Limits for ACS Grade Sodium Oxalate

Impurity	Specification Limit	Reference
Assay	≥99.5%	[10][13]
Insoluble Matter	≤0.005%	[14]
Loss on Drying at 105°C	≤0.01%	[14]
Chloride (Cl)	≤0.002%	[14]
Iron (Fe)	≤0.001%	[10]
Potassium (K)	≤0.005%	[14]
Ammonium (NH <sub>4</sub> <sup>+</sup> )	≤0.002%	[10]
Substances Darkened by Hot H <sub>2</sub> SO <sub>4</sub>	Passes test	[13]

## Experimental Protocols

### Protocol for Drying Sodium Oxalate

- Place a clean, dry weighing bottle in a drying oven at 105-110°C for 1 hour.
- Transfer the weighing bottle to a desiccator and allow it to cool to room temperature.
- Weigh the empty bottle.
- Add approximately 1-2 grams of sodium oxalate to the weighing bottle and place it in the drying oven at 105-110°C for at least 2 hours.<sup>[7]</sup>
- Transfer the weighing bottle with the dried sodium oxalate to a desiccator to cool to room temperature before weighing.

### Protocol for Standardization of Potassium Permanganate Solution (approx. 0.02 M) with Sodium Oxalate

Materials:

- Dried primary standard sodium oxalate
- Potassium permanganate solution (to be standardized)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), 1 M or 1:1 dilution
- Distilled or deionized water
- Analytical balance
- 50 mL burette
- 250 mL Erlenmeyer flasks (x3)
- Hot plate

- Thermometer

Procedure:

- Preparation of Sodium Oxalate Samples:
  - Accurately weigh, by difference, three portions of approximately 0.10-0.15 g of dried sodium oxalate into three separate 250 mL Erlenmeyer flasks.[\[11\]](#) Record the exact mass of each sample.
- Preparation for Titration:
  - To each flask, add approximately 250 mL of 1 M sulfuric acid.[\[11\]](#)
  - Gently heat the solutions on a hot plate to 80-90°C, stirring occasionally to dissolve the sodium oxalate.[\[11\]](#)
- Titration:
  - Fill the burette with the potassium permanganate solution and record the initial volume.
  - Titrate the hot sodium oxalate solution with the potassium permanganate. Add the permanganate solution slowly while constantly swirling the flask. The purple color of the permanganate should disappear upon addition.[\[2\]](#)
  - As the endpoint approaches, the purple color will take longer to disappear. Add the permanganate drop by drop until a faint, persistent pink color that lasts for at least 30 seconds is obtained.[\[2\]](#)[\[11\]](#)
  - Record the final burette volume.
  - Repeat the titration for the other two samples. The results should be concordant (within 0.1 mL).
- Calculations:
  - Calculate the moles of sodium oxalate in each sample.



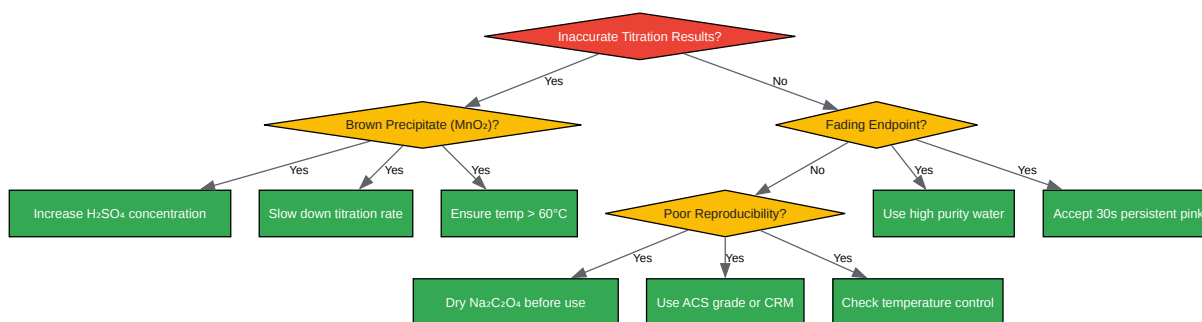
- Using the stoichiometry of the balanced chemical equation (5 moles of  $\text{Na}_2\text{C}_2\text{O}_4$  react with 2 moles of  $\text{KMnO}_4$ ), calculate the moles of  $\text{KMnO}_4$  used in each titration.
- Calculate the molarity of the  $\text{KMnO}_4$  solution for each trial and determine the average molarity.

## Visualizations



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Caption: Experimental workflow for the standardization of  $\text{KMnO}_4$  with sodium oxalate.



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Caption: Troubleshooting logic for common titration issues.

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